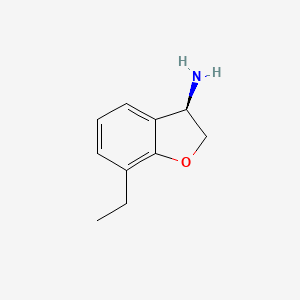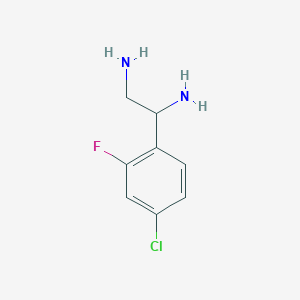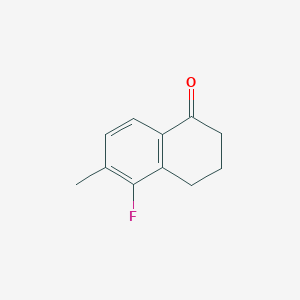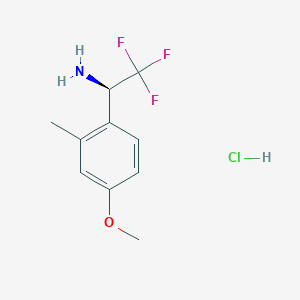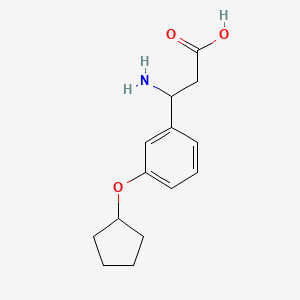
3-Amino-3-(3-cyclopentyloxyphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-3-(3-cyclopentyloxyphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxylic acid group, and a cyclopentyloxyphenyl group attached to the propanoic acid backbone
Métodos De Preparación
The synthesis of 3-Amino-3-(3-cyclopentyloxyphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-cyclopentyloxybenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine using hydrogenation or other reducing agents.
Industrial production methods for this compound may involve the use of microorganisms with enantiomer-specific amidohydrolyzing activity to produce enantiomerically pure forms of the compound . This biotechnological approach can be advantageous for large-scale production due to its efficiency and selectivity.
Análisis De Reacciones Químicas
3-Amino-3-(3-cyclopentyloxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles under specific conditions.
Reduction: The nitro group in intermediates can be reduced to amines using hydrogenation or other reducing agents.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Condensation: The amino group can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for nitration, and various carboxylating agents for introducing the carboxylic acid group. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
3-Amino-3-(3-cyclopentyloxyphenyl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used in studies related to enzyme-substrate interactions and protein-ligand binding due to its unique structural features.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 3-Amino-3-(3-cyclopentyloxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with target proteins, while the cyclopentyloxyphenyl group can interact with hydrophobic pockets within the protein structure. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparación Con Compuestos Similares
3-Amino-3-(3-cyclopentyloxyphenyl)propanoic acid can be compared with other similar compounds, such as:
3-Amino-3-phenylpropanoic acid: This compound lacks the cyclopentyloxy group and has different chemical and biological properties.
3-Amino-3-(4-hydroxyphenyl)propanoic acid: The presence of a hydroxy group instead of a cyclopentyloxy group results in different reactivity and applications.
3-Amino-3-(3-bromophenyl)propanoic acid: The bromine atom introduces additional reactivity, making it suitable for different synthetic applications .
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C14H19NO3 |
|---|---|
Peso molecular |
249.30 g/mol |
Nombre IUPAC |
3-amino-3-(3-cyclopentyloxyphenyl)propanoic acid |
InChI |
InChI=1S/C14H19NO3/c15-13(9-14(16)17)10-4-3-7-12(8-10)18-11-5-1-2-6-11/h3-4,7-8,11,13H,1-2,5-6,9,15H2,(H,16,17) |
Clave InChI |
KTGUXFWBRACTHS-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)OC2=CC=CC(=C2)C(CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








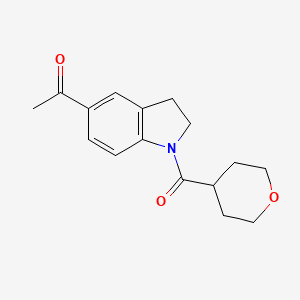
![(1S,2R)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13051256.png)
![Racemic-(3aS,7S,7aS)-tert-butyl 7-(benzyloxycarbonylamino)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate](/img/structure/B13051263.png)
